

INZ-701: A Targeted Enzyme Replacement Therapy for ENPP1 and ABCC6 Deficiencies

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Compound of Interest

Compound Name: *Inz-4*

Cat. No.: *B12384181*

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Introduction

INZ-701 is an investigational enzyme replacement therapy being developed by Inozyme Pharma for the treatment of rare genetic disorders characterized by deficiencies in ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) and ATP-binding cassette sub-family C member 6 (ABCC6). These deficiencies lead to low levels of inorganic pyrophosphate (PPi) and adenosine, resulting in abnormal soft tissue calcification and other systemic complications. INZ-701 is a soluble, recombinant fusion protein composed of the extracellular domain of human ENPP1 and the Fc domain of human immunoglobulin G1 (IgG1). This design is intended to replace the function of the deficient ENPP1 enzyme, thereby restoring normal mineral metabolism.

Primary Molecular Target: Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1)

The primary molecular target of INZ-701 is the ENPP1 enzyme. ENPP1 is a type II transmembrane glycoprotein that plays a crucial role in regulating extracellular pyrophosphate levels. It catalyzes the hydrolysis of adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi).

Function of ENPP1:

- **Production of PPi:** PPi is a potent inhibitor of hydroxyapatite crystal formation and deposition in soft tissues. By generating PPi, ENPP1 helps to prevent pathological calcification.

- **Regulation of Adenosine Signaling:** The hydrolysis of ATP by ENPP1 also influences the availability of adenosine, a signaling molecule with various physiological roles, including the regulation of tissue calcification.

Pathophysiology of ENPP1 Deficiency:

In individuals with ENPP1 deficiency, the reduced enzymatic activity leads to:

- **Low Extracellular PPi:** This disinhibits hydroxyapatite crystal formation, leading to aberrant and widespread arterial and soft tissue calcification.
- **Altered Adenosine Levels:** The disruption of ATP metabolism also affects adenosine signaling pathways.

These biochemical imbalances manifest clinically as generalized arterial calcification of infancy (GACI) and autosomal recessive hypophosphatemic rickets type 2 (ARHR2).

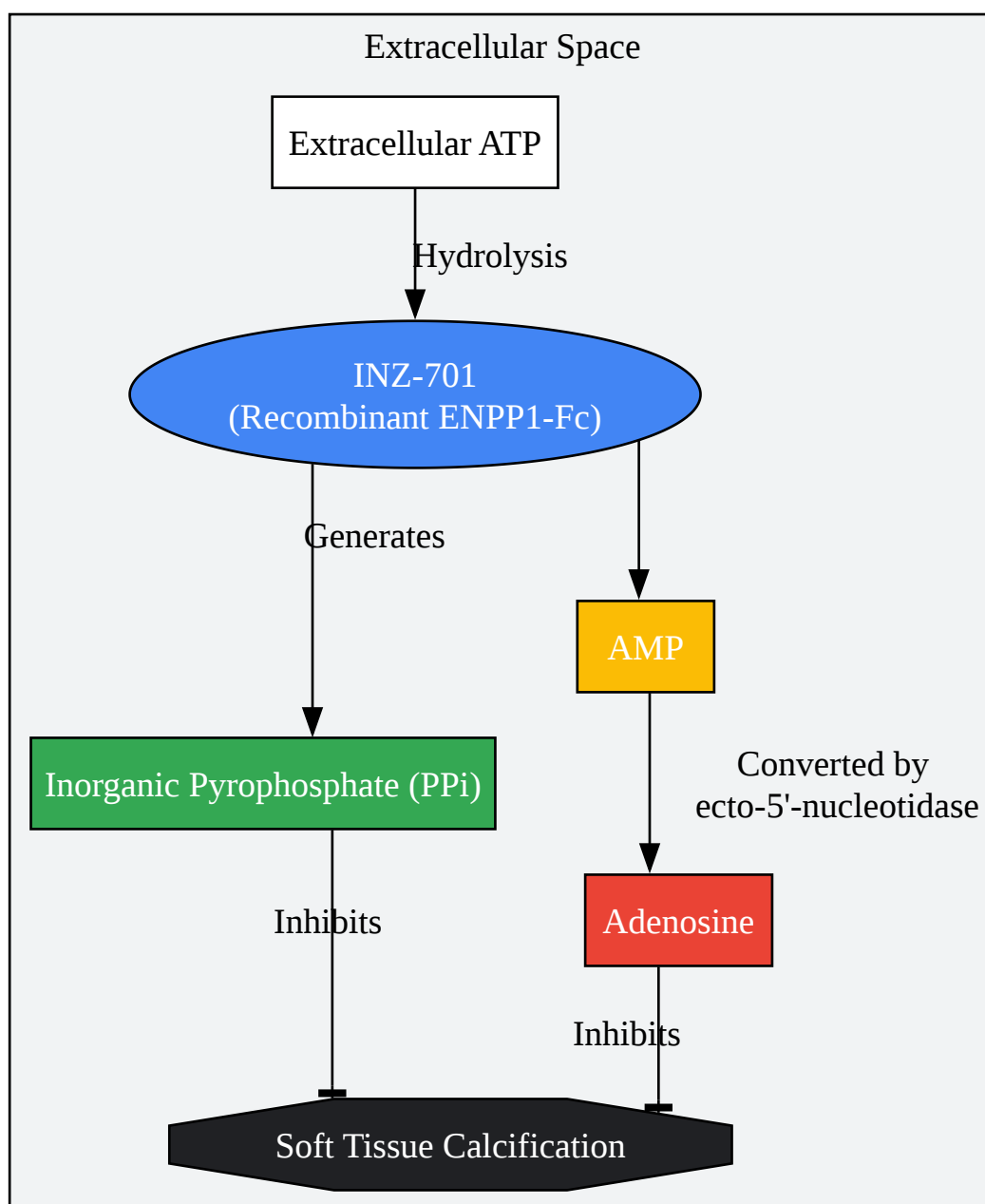
Mechanism of Action of INZ-701

INZ-701 is designed as an enzyme replacement therapy to restore the catalytic activity of ENPP1. By administering this recombinant ENPP1-Fc fusion protein, the therapy aims to increase the systemic levels of functional ENPP1.

The proposed mechanism of action involves:

- **Restoration of PPi Levels:** INZ-701 circulates in the bloodstream and hydrolyzes extracellular ATP to produce PPi and AMP. The normalization of PPi levels is expected to inhibit the progression of vascular and soft tissue calcification.
- **Generation of Adenosine:** The enzymatic activity of INZ-701 also produces AMP, which can be further converted to adenosine. Adenosine has been shown to play a role in inhibiting tissue calcification.

Below is a diagram illustrating the proposed mechanism of action of INZ-701.



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Caption: Proposed mechanism of action of INZ-701.

Secondary Molecular Target: ABCC6 Deficiency

INZ-701 is also being developed for the treatment of ABCC6 deficiency, which clinically manifests as pseudoxanthoma elasticum (PXE). ABCC6 is a transmembrane transporter protein primarily expressed in the liver.

Function of ABCC6:

The precise function of ABCC6 is still under investigation, but it is believed to be involved in the release of ATP from hepatocytes into the circulation. This circulating ATP then serves as a substrate for ENPP1 to generate PPi.

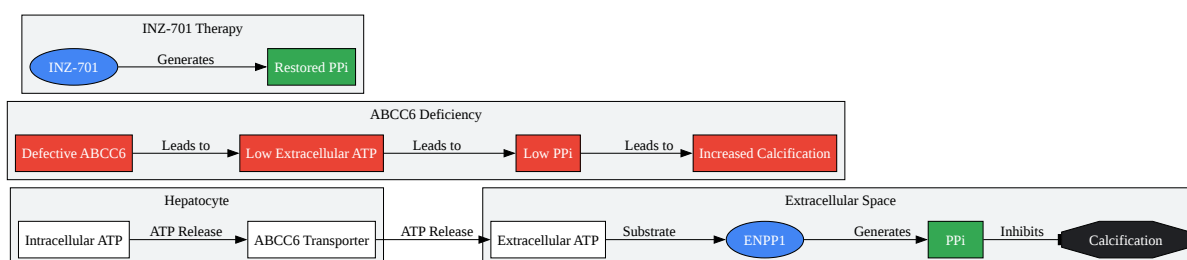
Pathophysiology of ABCC6 Deficiency:

In ABCC6 deficiency, the transport of ATP out of liver cells is impaired, leading to low levels of circulating ATP. This, in turn, results in reduced substrate for ENPP1 and consequently, low levels of PPi. The downstream effect is a systemic deficiency of PPi, leading to the pathological calcification characteristic of PXE.

Therapeutic Rationale for INZ-701 in ABCC6 Deficiency:

While INZ-701 does not address the primary defect in ABCC6, it is proposed to act downstream by restoring PPi levels. By providing a circulating, active form of ENPP1, INZ-701 can utilize the available extracellular ATP to generate PPi, thereby compensating for the reduced PPi production caused by the lack of ATP release from the liver.

The logical relationship for the therapeutic rationale in ABCC6 deficiency is depicted below.



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Caption: Therapeutic rationale for INZ-701 in ABCC6 deficiency.

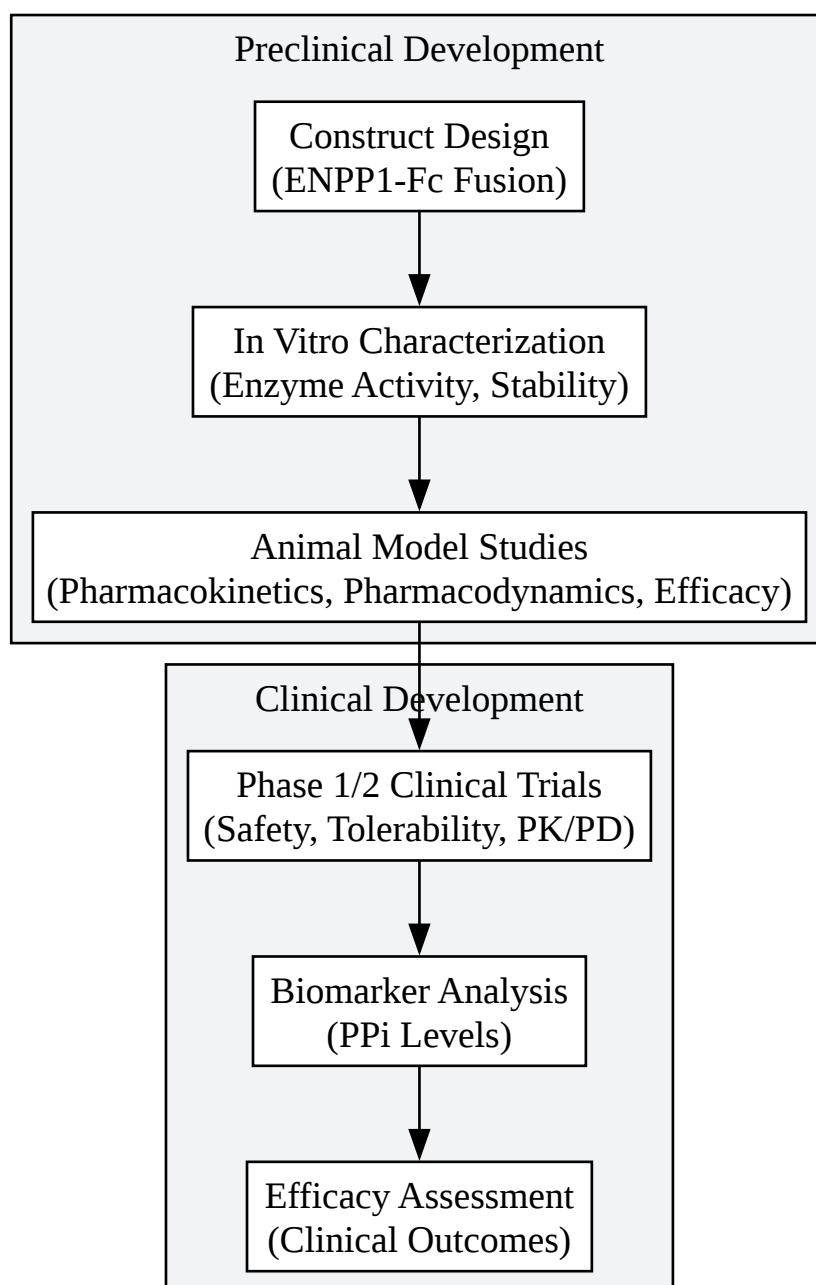
Quantitative Data and Experimental Protocols

As of the current date, detailed quantitative data from preclinical and clinical studies, such as binding affinities, enzyme kinetics, and dose-response relationships, are not extensively available in the public domain. Similarly, detailed experimental protocols for the studies conducted on INZ-701 have not been publicly disclosed by Inozyme Pharma. The information presented here is based on corporate presentations, press releases, and publicly available study designs. For detailed and specific data, direct consultation of Inozyme Pharma's publications and presentations is recommended.

Experimental Workflow: An Overview

Based on standard drug development processes for enzyme replacement therapies, a general experimental workflow can be conceptualized. This would typically involve preclinical characterization and clinical evaluation.

The diagram below outlines a hypothetical experimental workflow for the development and validation of INZ-701.



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